Boc-d-beta-homophenylalanine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

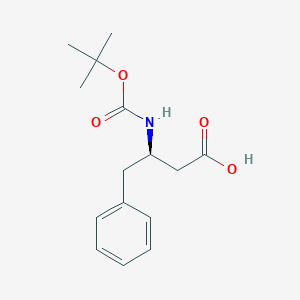

Structure

3D Structure

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427389 | |

| Record name | boc-d-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101555-61-7 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-d-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Boc-D-β-Homophenylalanine: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – As the demand for novel peptide-based therapeutics continues to surge, a comprehensive understanding of advanced amino acid derivatives is paramount for researchers, scientists, and drug development professionals. This technical guide offers an in-depth exploration of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-beta-homophenylalanine (Boc-D-β-homophenylalanine), a crucial building block in medicinal chemistry and peptide synthesis.

Core Chemical and Physical Properties

Boc-D-β-homophenylalanine is a non-proteinogenic amino acid derivative valued for its role in creating peptides with enhanced stability and unique conformational properties. The tert-butoxycarbonyl (Boc) protecting group on the beta-amino group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during the sequential addition of amino acids.[1][2]

Below is a summary of its key chemical and physical properties, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 101555-61-7 | [3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [3] |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 100-102 °C | [3] |

| Boiling Point | 444.8 ± 38.0 °C (Predicted) | [3] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | 4.43 ± 0.10 (Predicted) | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Synonyms:

-

BOC-(R)-3-AMINO-4-PHENYLBUTYRIC ACID[3]

-

BOC-D-BETA-HOPHE-OH[3]

-

BOC-D-BETA-HOMOPHE-OH[3]

-

(R)-3-BOC-AMINO-4-PHENYLBUTYRIC ACID[3]

-

(R)-3-TERT-BUTOXYCARBONYLAMINO-4-PHENYL-BUTYRIC ACID[3]

-

N-BETA-T-BUTOXYCARBONYL-D-BETA-HOMOPHENYLALANINE[3]

Synthesis of Boc-D-β-Homophenylalanine

The preparation of Boc-D-β-homophenylalanine can be achieved through a multi-step synthesis starting from D-phenylalanine.[4] The following is a representative experimental protocol based on available literature.

Experimental Protocol: Synthesis from D-Phenylalanine[4]

Step 1: Reduction of D-Phenylalanine

-

Slowly add D-phenylalanine (1.0 equivalent) to a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous Tetrahydrofuran (THF).

-

Heat the resulting mixture to reflux for 6 hours.

-

Cool the reaction mixture to 0°C.

-

Carefully quench the excess LiAlH₄ by the sequential addition of 10% aqueous NaOH solution and water.

-

Stir the resulting slurry at room temperature for 30 minutes.

Step 2: Boc Protection

-

To the slurry from Step 1, add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) dissolved in dichloromethane (DCM).

-

Stir the reaction mixture overnight at room temperature.

-

Filter the mixture through a short path of silica gel.

-

Evaporate the solvent under reduced pressure to yield the Boc-protected intermediate.

Step 3: Further Transformations and Final Product The intermediate from Step 2 undergoes further chemical transformations, including the introduction of a carboxylic acid functionality, to yield the final Boc-D-β-homophenylalanine product. This typically involves steps such as mesylation, cyanation, and hydrolysis.[4]

Purification: The final product is purified by flash chromatography on silica gel.[4]

Role in Peptide Synthesis and Drug Development

Boc-D-β-homophenylalanine is a valuable building block in the synthesis of peptides and peptidomimetics.[2] The Boc protecting group is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS).[5]

Caption: General workflow from the synthesis of Boc-D-β-homophenylalanine to its application in SPPS and subsequent drug development.

The Boc group is stable under the basic conditions used for peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling step.[5] This orthogonal protection strategy is fundamental to the Boc-based SPPS methodology.

Applications in Drug Discovery

The incorporation of Boc-D-β-homophenylalanine into peptide sequences can significantly influence their biological activity, stability, and pharmacokinetic properties.[2] This makes it a valuable component in the development of novel therapeutics.[2][6]

One notable application is in the synthesis of enzyme inhibitors. Boc-D-β-homophenylalanine has been utilized as a key structural motif in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5).[3][4]

Caption: Role of Boc-D-β-homophenylalanine as a building block for various enzyme inhibitors and their therapeutic applications.

The unique three-dimensional structure imparted by the β-amino acid can lead to enhanced binding affinity and selectivity for the target enzyme.[2] This highlights the importance of non-natural amino acids like Boc-D-β-homophenylalanine in modern drug design and discovery.

Conclusion

Boc-D-β-homophenylalanine is a versatile and indispensable tool in the arsenal of peptide chemists and drug developers. Its well-defined chemical properties, coupled with its utility in SPPS, enable the synthesis of complex peptides with tailored biological activities. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-D-beta-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Boc-D-beta-homophenylalanine, a crucial building block in peptide synthesis and drug development.[1][2] This document outlines established synthetic routes, purification protocols, and includes quantitative data to support researchers in their experimental design and execution.

Introduction

This compound ((R)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid) is a non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a valuable component in the synthesis of complex peptides and bioactive molecules.[1] Its incorporation into peptide sequences can significantly influence the biological activity, selectivity, and metabolic stability of the resulting compounds, making it a molecule of high interest in medicinal chemistry and pharmaceutical research.[1][3][4]

Synthetic Routes

Two primary synthetic routes for this compound are detailed below: a multi-step synthesis starting from D-phenylalanine and a direct Boc-protection of D-β-homophenylalanine. Additionally, the Arndt-Eistert homologation of Boc-D-phenylalanine is a widely recognized method for preparing β-amino acids.[4][5][6]

Four-Step Synthesis from D-Phenylalanine

This method transforms D-phenylalanine into this compound through a sequence of reduction, mesylation, cyanation, and hydrolysis followed by Boc-protection.[7]

Experimental Protocol:

-

Reduction of D-phenylalanine: To a suspension of LiAlH4 (2.30g, 60.5mmol) in THF (100mL), slowly add D-phenylalanine (5.00g, 30.3mmol). The mixture is heated under reflux for 6 hours and then cooled to 0°C. The excess LiAlH4 is quenched with a 10% NaOH aqueous solution (5mL) followed by water (5mL) at room temperature. The resulting slurry is stirred for 30 minutes.

-

Boc-Protection of the intermediate alcohol: To the slurry from the previous step, add a solution of Boc2O (6.93g, 31.8mmol) in dichloromethane (30mL). The reaction mixture is stirred overnight and then filtered through a short-path silica gel. The solvent is evaporated to yield the Boc-protected amino alcohol.

-

Mesylation and Cyanation: The Boc-protected amino alcohol is dissolved in dichloromethane (2mL per mmol) and cooled to 0°C. Triethylamine (1.2 equivalents) and methanesulfonyl chloride (1.1 equivalents) are added, and the mixture is stirred overnight. The reaction is washed with 1M KHSO4, and the solvent is evaporated. The resulting mesylate is then heated with sodium cyanide (2.0 equivalents) in dimethylformamide (1.5mL per mmol) at 60°C for 18 hours. After evaporation of the solvent, the residue is partitioned between water and dichloromethane. The combined organic phases are dried with MgSO4 and evaporated. The resulting nitrile is purified by flash chromatography on silica gel (eluent: n-pentane/ethyl ether).[7]

-

Hydrolysis and Final Boc-Protection: The purified nitrile (1.0 equivalent) is heated with sodium hydroxide (1g per mmol) in water (2mL per mmol) under reflux for 6 hours. After cooling, the mixture is neutralized with concentrated hydrochloric acid. A solution of NaHCO3 (2.4 equivalents) and Boc2O (1.2 equivalents) in 1,4-dioxane (3mL per mmol) is added. After stirring for 18 hours, the dioxane is evaporated, and the residue is distributed between 1M hydrochloric acid and dichloromethane. The combined organic phase is dried with MgSO4 and evaporated. The final product, this compound, is purified by flash chromatography on silica gel (eluent: n-pentane/ethyl ether).[7]

Quantitative Data:

| Step | Starting Material | Product | Reagents | Yield | Purity |

| 1 & 2 | D-phenylalanine | Boc-protected amino alcohol | LiAlH4, Boc2O | Not specified | Not specified |

| 3 | Boc-protected amino alcohol | Boc-protected amino nitrile | MsCl, NaCN | Not specified | Not specified |

| 4 | Boc-protected amino nitrile | This compound | NaOH, Boc2O | Not specified | ≥ 99% (commercial)[1] |

Direct Boc-Protection of D-beta-homophenylalanine

This method involves the direct protection of the amino group of D-beta-homophenylalanine using di-tert-butyl dicarbonate (Boc2O).[8]

Experimental Protocol:

-

A solution of D-beta-homophenylalanine (HD-Hphe-OH, 44.0g, 245mmol) in a 1:1 mixture of H2O/t-BuOH (350mL) is treated with powdered NaOH (10.8g, 270mmol) at 22℃.

-

Boc2O (58.9g, 270mmol) is added in three equal portions over 10 minutes.

-

The resulting suspension is stirred for 16 hours, then diluted with H2O (300mL) and washed with Et2O (3×200mL).

-

The aqueous solution is acidified with acetic acid to pH 5 and then extracted with ethyl acetate (3×250mL).

-

The combined organic extracts are washed with H2O (250mL) and saturated NaCl solution (250mL), then dried over Na2SO4, filtered, and concentrated under vacuum to yield a white solid.[8]

Quantitative Data:

| Starting Material | Product | Reagents | Combined Yield | Purity |

| D-beta-homophenylalanine | This compound | NaOH, Boc2O | 82.0%[8] | Not specified, but can be used without further purification[8] |

Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids, making it a suitable route for converting Boc-D-phenylalanine to this compound.[4][5][6] The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile.[4][5]

Reaction Mechanism:

-

Acid Chloride Formation: Boc-D-phenylalanine is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride.

-

Diazoketone Formation: The acid chloride reacts with diazomethane to yield an α-diazoketone.

-

Wolff Rearrangement: In the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water), the diazoketone undergoes a Wolff rearrangement to form a ketene intermediate.

-

Homologated Acid Formation: The ketene is then trapped by the nucleophile (water) to produce the final product, this compound.[4][5]

This method is known to proceed with retention of stereochemistry.[5]

Purification

The purification of this compound is crucial to ensure high purity for subsequent applications in peptide synthesis. Common purification techniques include flash chromatography, crystallization, and chiral resolution methods.

Flash Chromatography

As mentioned in the synthetic protocols, flash chromatography on silica gel is an effective method for purifying both the final product and key intermediates.[7] The choice of eluent, such as a mixture of n-pentane and ethyl ether, is critical for achieving good separation.[7]

Crystallization

Crystallization is a powerful technique for purifying solid compounds. A general method for the crystallization of Boc-amino acids involves the following steps:

-

The crude Boc-protected amino acid, obtained as an oil after solvent evaporation, is seeded with a small crystal of the pure compound.

-

The oil is allowed to stand at room temperature until it solidifies.

-

A weak polar solvent is then added to form a slurry.

-

The slurry is stirred for a period, followed by filtration, washing, and drying under reduced pressure to yield the purified product.[9]

Chiral Purification

For applications requiring exceptionally high enantiomeric purity, chiral resolution techniques can be employed. While the described syntheses start from a chiral precursor (D-phenylalanine), these methods can be used to either confirm enantiomeric purity or to resolve racemic mixtures.

-

Molecularly Imprinted Polymers (MIPs): Chiral separation can be achieved using MIPs in HPLC. For a similar compound, N-(2-chlorobenzyloxycarbonyl)-(R)-beta2-homophenylalanine, a chiral separation factor of 1.86 was achieved using a MIP with 4-vinylpyridine as the functional monomer.[10]

-

Enzymatic Resolution: Enzymatic methods can be used for the kinetic resolution of homophenylalanine esters.[11] This technique relies on the stereoselective action of enzymes to differentiate between enantiomers.

Visualized Workflows

Synthesis Pathway: Four-Step Synthesis from D-Phenylalanine

Caption: Multi-step synthesis from D-Phenylalanine.

Synthesis Pathway: Arndt-Eistert Homologation

Caption: Arndt-Eistert synthesis workflow.

Purification Workflow

Caption: Purification and analysis workflow.

Conclusion

The synthesis and purification of this compound can be achieved through multiple reliable routes. The choice of a specific synthetic pathway may depend on factors such as the availability of starting materials, desired scale, and safety considerations, particularly concerning the use of hazardous reagents like diazomethane in the Arndt-Eistert synthesis. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of peptide chemistry and drug discovery, facilitating the efficient and high-purity production of this important amino acid derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 10. Chiral recognition and separation of beta2-amino acids using non-covalently molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-beta-homophenylalanine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-beta-homophenylalanine, a crucial amino acid derivative in peptide synthesis and pharmaceutical research. Below, you will find its detailed chemical properties, experimental protocols for its synthesis, and a visual representation of its synthetic pathway.

Chemical Structure and Properties

This compound, systematically named (3R)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, is a protected form of the non-proteinogenic amino acid D-beta-homophenylalanine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a versatile building block in the synthesis of complex peptides and bioactive molecules.[1]

Molecular Structure:

-

Synonyms: Boc-D-β-HoPhe-OH, (3R)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, (R)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid[2][3][4]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Weight | 279.33 g/mol | [2][3][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2] |

| Appearance | White to off-white powder | [1][5] |

| Melting Point | 100-102 °C | [4] |

| Boiling Point | 444.8 ± 38.0 °C at 760 mmHg (Predicted) | [2][3][4] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Flash Point | 222.8 °C | [2] |

| Refractive Index | 1.524 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Storage Temperature | 0-8 °C, Sealed in a dry environment | [1][4][5] |

Experimental Protocols

The synthesis of this compound can be achieved from D-phenylalanine through a multi-step process.[6] The following is a detailed methodology based on established procedures.

Protocol: Four-Step Synthesis from D-Phenylalanine [6]

-

Reduction of D-phenylalanine:

-

Slowly add D-phenylalanine (1.0 eq) to a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Heat the resulting mixture to reflux for 6 hours.

-

Cool the reaction mixture to 0°C.

-

Quench the excess LiAlH₄ by carefully adding a 10% aqueous solution of NaOH, followed by water.

-

-

Boc Protection:

-

Stir the resulting slurry at room temperature for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in dichloromethane.

-

Continue stirring the reaction mixture overnight.

-

-

Work-up and Intermediate Isolation:

-

Filter the mixture through a short path of silica gel to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude Boc-protected intermediate.

-

-

Final Synthesis Step and Purification:

-

A solution of the intermediate is heated with sodium hydroxide in water under reflux for 6 hours.

-

After cooling to room temperature, the mixture is neutralized with concentrated hydrochloric acid.

-

A solution of NaHCO₃ and Boc₂O in 1,4-dioxane is added, and the mixture is stirred for 18 hours.

-

The dioxane is evaporated, and the residue is partitioned between 1M hydrochloric acid and dichloromethane.

-

The combined organic phases are dried over MgSO₄ and the solvent is evaporated.

-

The final product, this compound, is purified by flash chromatography on silica gel.

-

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecules for drug discovery.[1] It has been utilized in the preparation of inhibitors for enzymes such as Phosphodiesterase 4 (PDE4), Phosphodiesterase 5 (PDE5), and dipeptidyl peptidase IV.[4][6] Its incorporation into peptide sequences can influence the biological activity and selectivity of the resulting compounds.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from D-phenylalanine.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: Boc-D-β-Homophenylalanine

CAS Number: 101555-61-7

This technical guide provides a comprehensive overview of Boc-D-β-homophenylalanine, a crucial building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on quantitative data, experimental methodologies, and its role in modulating signaling pathways.

Physicochemical Properties

Boc-D-β-homophenylalanine is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its utility in peptide synthesis.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101555-61-7 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 279.33 g/mol | [2][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 100-102 °C | [4] |

| Boiling Point (Predicted) | 444.8 ± 38.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2][3] |

| Flash Point (Predicted) | 222.8 ± 26.8 °C | [2][3] |

| Refractive Index (Predicted) | 1.524 | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Storage Temperature | 0-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of Boc-D-β-homophenylalanine is a critical process for its application in research and development. A common method involves a multi-step reaction starting from D-phenylalanine.

Synthesis of Boc-D-β-homophenylalanine from D-Phenylalanine

This protocol outlines a four-step synthesis process.[5]

Step 1: Reduction of D-phenylalanine

-

Slowly add D-phenylalanine (5.00g, 30.3mmol) to a suspension of LiAlH₄ (2.30g, 60.5mmol) in THF (100mL).

-

Heat the resulting mixture under reflux for 6 hours.

-

Cool the mixture to 0°C.

-

Quench the excess LiAlH₄ with a 10% NaOH aqueous solution (5mL) and water (5mL) at room temperature.

-

Stir the slurry for 30 minutes.

Step 2: Boc Protection

-

Add Boc₂O (6.93g, 31.8mmol) in dichloromethane (30mL) to the reaction mixture.

-

Stir the reaction mixture overnight.

-

Filter the mixture through a short-path silica gel.

-

Evaporate the solvent to obtain the Boc-protected intermediate.

Step 3: Mesylation and Cyanation

-

Cool a solution of the intermediate from Step 2 (1.0 equivalent) in dichloromethane (2mL per mmol) to 0°C.

-

Add triethylamine (1.2 equivalents) and methanesulfonyl chloride (1.1 equivalents).

-

Stir the resulting mixture overnight and then wash with 1M KHSO₄.

-

Evaporate the solvent to obtain the pure mesylated product.

-

Heat a mixture of the mesylated product (1.0 equivalent), sodium cyanide (2.0 equivalents), and dimethylformamide (1.5mL per mmol) at 60°C for 18 hours.

-

Evaporate the solvent and partition the residue between water and dichloromethane.

-

Dry the combined organic phase with MgSO₄ and evaporate.

-

Purify the resulting nitrile by flash chromatography on silica gel.

Step 4: Hydrolysis and Final Boc Protection

-

Heat a solution of the nitrile from Step 3 (1.0 equivalent) with sodium hydroxide (1g per mmol) in water (2mL per mmol) under reflux for 6 hours.

-

After cooling to room temperature, neutralize the mixture with concentrated hydrochloric acid.

-

Add a solution of NaHCO₃ (2.4 equivalents) and Boc₂O (1.2 equivalents) in 1,4-dioxane (3mL per mmol).

-

After stirring for 18 hours, evaporate the dioxane and partition the residue between 1M hydrochloric acid and dichloromethane.

-

Dry the combined organic phase with MgSO₄ and evaporate.

-

Purify the final product, Boc-D-β-homophenylalanine, by flash chromatography on silica gel.

Applications in Drug Discovery and Development

Boc-D-β-homophenylalanine is a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. Its incorporation into peptide sequences can enhance their therapeutic properties.

Enhanced Proteolytic Stability

Peptides composed of β-amino acids, such as β-homophenylalanine, exhibit remarkable stability against degradation by proteases.[6][7] This increased stability is a critical attribute for peptide-based drugs, as it can lead to a longer in vivo half-life and improved bioavailability. Studies have shown that while α-peptides are rapidly degraded by various peptidases, β-peptides remain stable for extended periods.[6]

The workflow for assessing the proteolytic stability of peptides often involves incubating the peptide with a specific protease or cell culture and analyzing the degradation over time using techniques like LC-MS.

Modulation of Biological Activity

The incorporation of β-homophenylalanine can significantly influence the biological activity of peptides by altering their conformation and binding affinity to target receptors. This makes it a valuable tool in the design of novel therapeutics for a range of diseases, including cancer and neurological disorders.[8]

One notable application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] DPP-IV is a therapeutic target for type 2 diabetes. The development of potent and selective inhibitors is a key area of research.

While specific quantitative data on the improved efficacy of peptides containing Boc-D-β-homophenylalanine is often proprietary, the general principle is that the conformational constraints imposed by the β-amino acid can lead to a more favorable interaction with the binding pocket of the target protein, resulting in enhanced potency and selectivity.

Conclusion

Boc-D-β-homophenylalanine is a versatile and valuable building block in the field of medicinal chemistry and drug development. Its ability to confer enhanced proteolytic stability and modulate the biological activity of peptides makes it a key component in the design of novel therapeutics. The detailed synthesis protocols and understanding of its applications provide a solid foundation for researchers and scientists to explore its full potential in developing next-generation drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 101555-61-7 [chemnet.com]

- 3. echemi.com [echemi.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [guidechem.com]

- 6. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]

- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Ascending Role of D-Beta-Homophenylalanine in Peptidomimetics: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among these, D-beta-homophenylalanine, a beta-amino acid analogue of D-phenylalanine, has garnered significant attention for its ability to impart unique conformational constraints and enhance biological activity. This technical guide provides an in-depth analysis of the biological activities of peptides containing D-beta-homophenylalanine, with a focus on their roles as enzyme inhibitors and receptor ligands. Detailed experimental methodologies and structured data presentation are included to facilitate further research and development in this promising area.

Enhanced Enzymatic Stability and Bioavailability

The substitution of natural L-alpha-amino acids with their D-beta-homologues offers a strategic advantage in drug design. The beta-amino acid backbone is resistant to degradation by common proteases, which readily cleave the peptide bonds of their alpha-amino acid counterparts. This increased enzymatic stability translates to a longer in vivo half-life and improved bioavailability of the peptide therapeutic. Furthermore, the D-configuration provides additional steric hindrance, further shielding the peptide from enzymatic attack.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A significant area of investigation for D-beta-homophenylalanine-containing peptides is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, making it an attractive therapeutic target for type 2 diabetes.

Extensive structure-activity relationship (SAR) studies have revealed that the incorporation of D-beta-homophenylalanine into small molecule inhibitors can lead to highly potent and selective compounds. The phenyl ring of the homophenylalanine residue often occupies a hydrophobic pocket (S1 pocket) in the active site of DPP-IV, while modifications to this ring and other parts of the molecule can enhance binding affinity and selectivity.

Quantitative Data: DPP-IV Inhibition

| Compound ID | Modification | IC50 (nM) | Reference |

| 1 | 2,5-difluoro substitution on phenyl ring | 270 | [1] |

| 2 | 2,4,5-trifluoro substitution on phenyl ring | 119 | [1] |

| 3 | Pyrrolidin-2-ylmethyl amide | 0.38 | |

| 4 | Pyrrolidin-2-ylmethyl sulfonamide | 8 | [2] |

| 5 | Fused β-homophenylalanine with meta-sulfamoyl group | 0.87 |

Opioid Receptor Modulation

Peptides containing D-beta-homophenylalanine have also been explored as ligands for opioid receptors, which are crucial targets for pain management. The conformational constraints imposed by the beta-amino acid can influence the peptide's binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

One notable example is the modification of biphalin, a dimeric opioid peptide, where the replacement of phenylalanine with D-beta-homophenylalanine has been shown to yield a compound with remarkable binding affinity for both μ- and δ-opioid receptors.

Quantitative Data: Opioid Receptor Binding

| Peptide Analogue | Receptor | Ki (nM) | Reference |

| Biphalin analogue with D-β-homophenylalanine at position 4 and 4' | δ-Opioid Receptor (DOR) | 0.72 | [3] |

| μ-Opioid Receptor (MOR) | 1.1 | [3] |

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol outlines a typical in vitro fluorometric assay to determine the inhibitory activity of test compounds against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate (black, for fluorescence)

-

Fluorometer

Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the DPP-IV enzyme solution (pre-diluted in assay buffer) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The percent inhibition is calculated relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Opioid Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor)

-

Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor)

-

Test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Naloxone at a high concentration)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound.

-

In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., naloxone).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Beta-Homophenylalanine

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly used method for the solid-phase synthesis of peptides. The incorporation of D-beta-homophenylalanine follows the general principles of SPPS.

General Cycle:

-

Resin Preparation: Start with a suitable solid support (resin), often pre-loaded with the C-terminal amino acid. Swell the resin in an appropriate solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected D-beta-homophenylalanine (or other amino acid) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated amino acid to the resin to form a new peptide bond.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification and Analysis: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Visualizations

Conclusion

The incorporation of D-beta-homophenylalanine into peptide sequences is a highly effective strategy for the development of novel therapeutics with enhanced stability and potent biological activity. The examples of DPP-IV inhibitors and opioid receptor modulators highlight the significant potential of these peptidomimetics in addressing key therapeutic areas. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to design and evaluate new peptide-based drug candidates. Further exploration of D-beta-homophenylalanine-containing peptides is warranted to unlock their full therapeutic potential.

References

The Strategic Incorporation of β-Homophenylalanine in Peptidomimetics: A Technical Guide

Introduction

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high potency and specificity. However, their application is often limited by poor metabolic stability and low oral bioavailability. The field of peptidomimetics seeks to overcome these limitations by introducing non-natural amino acids that mimic the structure of natural peptides while offering enhanced pharmacological properties. Among these, β-amino acids have emerged as a powerful tool.[1] This technical guide provides an in-depth review of the use of a specific β-amino acid, β-homophenylalanine (β-hPhe), in the design and development of novel peptide-based therapeutics.

β-amino acids are structurally similar to their α-amino acid counterparts but possess an additional carbon atom in their backbone.[1] This seemingly minor modification imparts significant structural and functional advantages, including profound resistance to proteolytic degradation.[1] The unique stereochemistry of β-amino acids, with possible R or S isomers at both the Cα and Cβ carbons, allows for a vast expansion of structural diversity, providing immense scope for molecular design.[1] β-Homophenylalanine, with its phenyl side chain, is particularly valuable for mimicking the functions of phenylalanine in endogenous peptides while introducing these favorable peptidomimetic properties. This guide will detail its synthesis into peptides, summarize its impact on biological activity with quantitative data, and provide insight into the experimental workflows involved in its study.

Synthesis of β-Homophenylalanine-Containing Peptides

The integration of β-homophenylalanine into peptide sequences is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques.[1] The most common approach utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.

Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines a standard, automated cycle for elongating a peptide chain on a solid support resin, which is applicable for the incorporation of β-hPhe.

-

Resin Preparation:

-

First Amino Acid Coupling:

-

Attach the C-terminal amino acid (which could be Fmoc-β-hPhe-OH or another Fmoc-protected amino acid) to the swollen resin.

-

This is achieved by dissolving the Fmoc-amino acid and an activating agent in DMF and adding it to the resin. The reaction is facilitated by a base such as diisopropylethylamine (DIEA).[3]

-

Allow the reaction to proceed for 1-2 hours, then cap any unreacted sites using an acetic anhydride solution.

-

-

Peptide Chain Elongation Cycle (Deprotection & Coupling):

-

Fmoc Deprotection: Remove the temporary Nα-Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[4] This reveals a free amine group for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Activate the carboxyl group of the next incoming Fmoc-amino acid (e.g., Fmoc-β-hPhe-OH). Common activating reagents include HBTU/HCTU or HATU in the presence of a base like DIEA or collidine.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

-

Washing: Wash the resin again with DMF and DCM to remove excess reagents and byproducts.

-

Repeat this elongation cycle for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin-bound peptide with DCM and dry it.

-

Cleave the peptide from the resin and simultaneously remove the permanent side-chain protecting groups (like tBu) using a strong acid "cocktail."[3] A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge cations.[4]

-

The reaction is typically run for 2-4 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

-

Wash the peptide pellet with cold ether multiple times to remove organic scavengers.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Below is a diagram illustrating the general workflow of the Fmoc-based solid-phase peptide synthesis cycle.

Application in Drug Design: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A prominent application of β-homophenylalanine is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control, which is a therapeutic strategy for type 2 diabetes.

The incorporation of β-hPhe into inhibitor scaffolds has led to the discovery of highly potent and selective compounds. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring of β-hPhe are crucial for potency.

The diagram below illustrates the mechanism of action of a β-hPhe-based DPP-IV inhibitor.

Quantitative Data: Potency of β-hPhe Based DPP-IV Inhibitors

SAR studies have generated a wealth of quantitative data. The introduction of fluorine atoms at various positions on the phenyl ring of β-hPhe has been shown to significantly enhance inhibitory potency.[5] The table below summarizes key findings from the literature.

| Compound ID | Modifications on β-hPhe Phenyl Ring | DPP-IV IC₅₀ (nM) | Reference |

| 7k | N/A (pyrrolidin-2-ylmethyl amide derivative) | 0.38 | [6][7] |

| 22q | 2,5-difluoro | 270 | [5] |

| 22t | 2,4,5-trifluoro | 119 | [5] |

| 96 | N/A (pyrrolidin-2-ylmethyl amide derivative) | 0.38 | [7] |

| 97 | N/A (pyrrolidin-2-ylmethyl sulfonamide derivative) | 8 | [7] |

| 98 | N/A (amide replacement derivative) | 1.1 | [7] |

| 99 | N/A (amide replacement derivative) | 6.3 | [7] |

Table 1: In vitro potency of various β-homophenylalanine-based inhibitors against the DPP-IV enzyme. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol describes a typical in vitro fluorescence-based assay to determine the IC₅₀ value of a test compound.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

-

Reconstitute human recombinant DPP-IV enzyme in the assay buffer to a working concentration.

-

Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Prepare serial dilutions of the β-hPhe test compound in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of each dilution of the test compound to the wells of a 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the DPP-IV enzyme solution (e.g., 20 µL) to all wells except the negative control and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution (e.g., 20 µL) to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing lead compounds. For β-hPhe peptides, this involves systematically modifying the structure and measuring the resulting effect on biological activity.[5][8][9] This process allows researchers to identify key chemical features responsible for potency and selectivity.

The logical workflow for a typical SAR study is depicted below.

Conclusion

β-Homophenylalanine is a highly valuable building block in peptidomimetic design. Its incorporation into peptide scaffolds using standard synthetic protocols imparts crucial properties, most notably an enhanced resistance to enzymatic degradation. The successful application of β-hPhe in the development of nanomolar inhibitors of DPP-IV highlights its potential in drug discovery. The quantitative data derived from extensive SAR studies provide a clear roadmap for optimizing the potency of these compounds. As synthetic methodologies and our understanding of peptide structure-function relationships continue to advance, the strategic use of β-homophenylalanine and other non-natural amino acids will undoubtedly continue to be a cornerstone of modern peptide drug development.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide quantitative structure-activity relationships, a multivariate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of β-Amino Acids: A Paradigm Shift in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Canonical Building Blocks

For decades, the world of medicinal chemistry has been largely dominated by the 20 proteinogenic α-amino acids, the fundamental building blocks of life. However, a quiet revolution has been brewing, centered around their structural cousins: the β-amino acids. These homologated amino acids, once considered mere chemical curiosities, are now recognized as powerful tools in drug discovery and development. Their unique structural and chemical properties offer solutions to some of the most persistent challenges in peptide and small-molecule therapeutics, including metabolic instability and limited conformational diversity. This guide delves into the discovery, significance, and practical application of β-amino acids in modern medicinal chemistry, providing a comprehensive resource for researchers and drug development professionals. We will explore their impact on pharmacokinetic profiles, detail key synthetic methodologies, and illustrate their mechanisms of action through signaling pathway and workflow diagrams.

The Significance of the β-Scaffold: A Gateway to Enhanced Druggability

The primary distinction of a β-amino acid lies in the placement of its amino group on the β-carbon, one atom further from the carboxyl group compared to an α-amino acid. This seemingly subtle shift has profound implications for the resulting molecular architecture and its biological properties.

Enhanced Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating β-amino acids into peptide-based therapeutics is the remarkable increase in their resistance to enzymatic degradation.[1] Peptidases, the enzymes responsible for breaking down proteins and peptides, are highly specific for substrates composed of α-amino acids. The altered backbone geometry of β-peptides and peptides containing β-amino acid residues renders them poor substrates for these enzymes, leading to a significantly extended half-life in biological systems.[2] This enhanced stability is a critical factor in improving the bioavailability and dosing regimen of peptide drugs.

Conformational Control and Novel Secondary Structures

The additional methylene unit in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures not observed in α-peptides. These include various helices (such as the 14-helix), sheets, and turns. This ability to form well-defined and predictable three-dimensional structures is invaluable for the rational design of molecules that can mimic or disrupt protein-protein interactions, a key strategy in modern drug discovery.

Quantitative Analysis: The Impact of β-Amino Acids on Pharmacokinetics and Efficacy

The theoretical advantages of β-amino acids translate into tangible improvements in drug performance. The following tables provide a comparative analysis of drugs and peptides containing β-amino acids against their α-amino acid-based counterparts, highlighting key pharmacokinetic and efficacy parameters.

Table 1: Pharmacokinetic Profile of Sitagliptin (a β-Amino Acid-Containing DPP-4 Inhibitor) vs. Other DPP-4 Inhibitors

| Drug | Structure | Bioavailability (%) | Half-life (t½) (hours) | Excretion |

| Sitagliptin | Contains a β-amino acid | ~87 | 12.4 | Primarily renal (unchanged) |

| Vildagliptin | Does not contain a β-amino acid | ~85[3] | ~1.5-2.4[4] | Primarily metabolism, then renal[3] |

| Saxagliptin | Does not contain a β-amino acid | ~67[5] | ~2.5 (parent), ~3.1 (active metabolite)[6] | Renal and hepatic[6] |

| Linagliptin | Does not contain a β-amino acid | ~30[7] | >100 (terminal)[7] | Primarily fecal (unchanged)[7] |

This table summarizes key pharmacokinetic parameters of the DPP-4 inhibitor sitagliptin, which contains a β-amino acid moiety, and compares them to other drugs in the same class that are based on α-amino acid or other chemical scaffolds.

Table 2: Proteolytic Stability of α-Peptides vs. β-Peptides

| Peptide Type | Sequence/Structure | Half-life in Human Serum | Reference |

| α-Peptide | Varies (typically short) | Minutes to a few hours | [8] |

| β-Peptide | Varies | Significantly longer than α-peptides, often many hours to days | [1][2] |

| α/β-Peptide | Mix of α and β residues | Intermediate to long, depending on the ratio and position of β-residues | [2] |

This table illustrates the dramatic difference in proteolytic stability between peptides composed of α-amino acids and those containing β-amino acids, a key factor in their therapeutic potential.

Key Experimental Protocols

The successful application of β-amino acids in medicinal chemistry relies on robust and efficient synthetic methodologies. This section provides detailed protocols for the asymmetric synthesis of a chiral β-amino acid and its incorporation into a peptide sequence using solid-phase peptide synthesis.

Asymmetric Synthesis of a β-Amino Acid via Enzymatic Kinetic Resolution

This protocol describes a general method for the enantioselective synthesis of a β-amino acid using a lipase-catalyzed kinetic resolution of a racemic β-amino ester.

Materials:

-

Racemic N-protected β-amino acid methyl ester

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., tert-butanol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Hydrolysis:

-

Suspend the racemic N-protected β-amino acid methyl ester in a mixture of phosphate buffer (pH 7.0) and tert-butanol.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by TLC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

-

-

Work-up and Separation:

-

Once ~50% conversion is reached, filter off the immobilized enzyme.

-

Acidify the filtrate to pH ~2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture contains the unreacted (S)-N-protected β-amino acid methyl ester and the hydrolyzed (R)-N-protected β-amino acid.

-

-

Purification:

-

Separate the ester and the acid by silica gel column chromatography.

-

The enantiomeric excess (ee) of each enantiomer can be determined by chiral HPLC analysis.

-

-

Deprotection:

-

The protecting groups on the separated enantiomers can be removed using standard deprotection protocols to yield the free β-amino acids.

-

Solid-Phase Synthesis of a Peptide Containing a β-Amino Acid using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of a short peptide incorporating a pre-synthesized Fmoc-protected β-amino acid.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected α-amino acids

-

Fmoc-protected β-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[9]

-

Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc deprotection.[10]

-

Wash the resin thoroughly with DMF.[10]

-

-

Amino Acid Coupling (First α-amino acid):

-

In a separate vessel, dissolve the first Fmoc-protected α-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF.

-

-

Incorporation of the Fmoc-β-Amino Acid:

-

Repeat the Fmoc deprotection step as described in step 1.

-

Activate the Fmoc-protected β-amino acid using the same procedure as in step 2.

-

Couple the activated β-amino acid to the resin-bound peptide. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

-

Wash the resin with DMF.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin with DMF and then DCM, and dry under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

-

Purification:

-

Purify the crude peptide by reverse-phase HPLC.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the context in which β-amino acids exert their effects and the processes by which they are synthesized and utilized, the following diagrams, generated using the DOT language, provide visual representations of key pathways and workflows.

Caption: Mechanism of action of Sitagliptin, a DPP-4 inhibitor containing a β-amino acid.

Caption: Workflow for the asymmetric synthesis of a β-amino acid via enzymatic kinetic resolution.

Caption: Experimental workflow for solid-phase peptide synthesis incorporating a β-amino acid.

Conclusion and Future Perspectives

The discovery and integration of β-amino acids into medicinal chemistry represent a significant leap forward in our ability to design and develop novel therapeutics. Their inherent resistance to proteolysis and their capacity to form unique, stable secondary structures provide a powerful platform for overcoming the limitations of traditional α-amino acid-based drugs. As our understanding of the "β-world" deepens and synthetic methodologies become even more sophisticated, we can anticipate the emergence of a new generation of drugs with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of the vast chemical space offered by β-amino acids holds immense promise for addressing unmet medical needs and shaping the future of medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Boc-D-β-Homophenylalanine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Boc-D-β-homophenylalanine is a white to off-white solid. The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Source |

| CAS Number | 101555-61-7 | N/A |

| Molecular Formula | C₁₅H₂₁NO₄ | N/A |

| Molecular Weight | 279.33 g/mol | N/A |

| Melting Point | 100-102 °C | [1] |

Spectroscopic Data

Extensive searches for detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Boc-D-β-homophenylalanine did not yield specific peak lists or spectral charts. This information is not currently available in publicly accessible scientific literature or chemical databases. Researchers synthesizing this compound would need to perform their own spectral analysis for characterization.

Experimental Protocols: Synthesis of Boc-D-β-Homophenylalanine

A multi-step synthesis of Boc-D-β-homophenylalanine starting from D-phenylalanine has been reported.[2] The following protocol outlines the key transformations.

Step 1: Reduction of D-phenylalanine D-phenylalanine is reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).

Step 2: Boc-Protection of the Amino Alcohol The amino group of the resulting amino alcohol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step 3: Conversion to a Mesylate The hydroxyl group of the Boc-protected amino alcohol is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 4: Cyanide Displacement The mesylate is then displaced by a cyanide group, typically using sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the additional carbon atom required for the "homo" structure.

Step 5: Hydrolysis of the Nitrile and Boc-Protection The nitrile group is hydrolyzed to a carboxylic acid under basic conditions, followed by neutralization. The resulting amino acid is then reprotected with a Boc group to yield the final product, Boc-D-β-homophenylalanine.[2] Purification is typically achieved by flash chromatography.[2]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for Boc-D-β-homophenylalanine from D-phenylalanine.

Caption: Synthesis of Boc-D-β-homophenylalanine.

References

The Strategic Integration of Boc-D-β-Homophenylalanine in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic profiles has led researchers to explore beyond the canonical amino acids. Among the most promising of these novel building blocks is Boc-D-β-homophenylalanine, a derivative of phenylalanine that is proving instrumental in the development of next-generation peptidomimetics. This technical guide delves into the multifaceted applications of Boc-D-β-homophenylalanine, with a particular focus on its role in creating potent and selective inhibitors for therapeutic targets such as dipeptidyl peptidase IV (DPP-4), and its emerging potential in neuroprotective and anticancer agents.

The Advantage of a Homologue: Enhanced Stability and Bioactivity

Boc-D-β-homophenylalanine is a chiral amino acid that contains an additional methylene group in its backbone compared to its proteinogenic counterpart, D-phenylalanine. This seemingly subtle modification confers significant advantages in drug design. The tert-butoxycarbonyl (Boc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS) protocols, allowing for the creation of complex peptide chains with tailored properties.[1] The incorporation of this β-amino acid can induce unique conformational constraints on the peptide backbone, leading to improved metabolic stability against enzymatic degradation, enhanced receptor affinity, and better bioavailability.[2] These characteristics make it a valuable asset in transforming promising peptide leads into viable drug candidates.[3][4]

Core Applications and Quantitative Insights

The versatility of Boc-D-β-homophenylalanine is evident in its application across various therapeutic areas. While its use is widespread, its impact has been most profoundly felt in the development of inhibitors for chronic diseases.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

The most well-documented application of Boc-D-β-homophenylalanine is in the creation of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[5][6] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to improved glycemic control. The unique structural features of β-homophenylalanine derivatives have enabled the design of highly effective inhibitors.

| Compound Class | Specific Analogue | DPP-4 Inhibition IC50 (nM) | Reference |

| β-homophenylalanine based pyrrolidin-2-ylmethyl amides/sulfonamides | Analogue 7k | 0.38 | [6] |

| Fluorinated β-homophenylalanine based inhibitors | 2,4,5-trifluoro analogue (22t) | 119 | [7] |

| Fluorinated β-homophenylalanine based inhibitors | 2,5-difluoro analogue (22q) | 270 | [7] |

| Fused β-homophenylalanine derivatives | Compound 9aa | Data not specified, but potent | [5][6] |

| Fused β-homophenylalanine derivatives | Compound 18a | Data not specified, but potent | [5][6] |

| Fused β-homophenylalanine derivatives | Compound 18m | Data not specified, but potent | [5][6] |

Emerging Frontiers: Neuroprotection and Oncology

Beyond metabolic diseases, derivatives of Boc-D-β-homophenylalanine are being explored for their potential in treating neurological disorders and cancer.[2] In neurodegenerative diseases, the accumulation of misfolded proteins is a common pathology. Peptidomimetics that can stimulate cellular protein clearance mechanisms, such as the proteasome, are of significant interest. While specific quantitative data for Boc-D-β-homophenylalanine-containing neuroprotective peptides is still emerging, the field of peptoid and peptidomimetic research has shown that these molecules can cross the blood-brain barrier and reduce the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease.[8]

In oncology, the focus is on developing peptides that can selectively target and disrupt cancer cell membranes or interfere with key signaling pathways. The structural features of β-amino acids can enhance the amphiphilicity and helical stability of peptides, properties that are often correlated with anticancer activity.[9] While direct examples with Boc-D-β-homophenylalanine are currently under investigation, the principles of peptidomimetic design suggest its potential in this arena.

Experimental Protocols and Methodologies

The synthesis of peptidomimetics incorporating Boc-D-β-homophenylalanine typically follows established solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a common approach.

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Boc-D-β-homophenylalanine on a Merrifield resin.

1. Resin Preparation:

-

Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

-

Attach the first Boc-protected amino acid to the resin via its cesium salt to minimize racemization.

2. Peptide Chain Elongation (per cycle):

-

Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.

-

Washing: Thoroughly wash the resin with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

-

Washing: Wash the resin extensively with DCM and DMF to remove excess base.

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-D-β-homophenylalanine) by dissolving it with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole or thioanisole are added to prevent side reactions.

4. Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and amino acid analysis to confirm its identity and purity.

Visualizing the Pathways and Processes

To better understand the context of Boc-D-β-homophenylalanine's application, the following diagrams illustrate a key signaling pathway and the general workflow of peptidomimetic drug discovery.

Caption: DPP-4 signaling pathway and the role of inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. longdom.org [longdom.org]

- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer alpha-helical peptides and structure/function relationships underpinning their interactions with tumour cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Efficient Incorporation of Boc-d-beta-homophenylalanine in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-amino acids are valuable building blocks in medicinal chemistry for the development of peptidomimetics with enhanced proteolytic stability and unique conformational properties. Boc-d-beta-homophenylalanine is a derivative of phenylalanine with an additional methylene group in its backbone, which can induce helical or sheet-like secondary structures in peptides. This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

Resins: Merrifield or PAM resin (0.5-1.0 mmol/g substitution)[1].

-

Amino Acids: Boc-protected amino acids, including this compound.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)[1].

-

Activator Base: N,N-Diisopropylethylamine (DIEA).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM[1][4].

-

Neutralization Reagent: 5-10% DIEA in DCM or DMF.

-

Cleavage Cocktail (Reagent HF): Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger). Caution: HF is extremely toxic and requires a specialized apparatus[4][5].

-

Washing Solvents: DCM, DMF, Methanol.

-

Qualitative Monitoring: Ninhydrin (Kaiser) test kit.